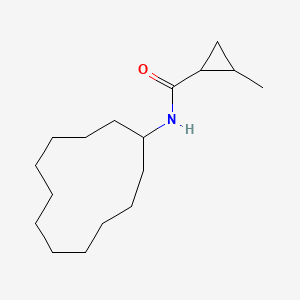
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine, also known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to other amphetamines such as MDMA (ecstasy) and MDA (sally). BDB was first synthesized in the 1990s, and since then, it has been used in scientific research to study its mechanism of action and its effects on the human body.
Wirkmechanismus
The exact mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is not fully understood, but it is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is also believed to act as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a number of biochemical and physiological effects on the human body. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase heart rate, blood pressure, and body temperature. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has several advantages and limitations when used in lab experiments. One advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively easy to synthesize and can be obtained in high yields. Another advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a relatively low toxicity profile. However, one limitation is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine. One potential direction is to study the long-term effects of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine on the human body. Another potential direction is to study the potential therapeutic uses of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine for depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine and its effects on the brain and body.
Synthesemethoden
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with butylamine. The synthesis of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively straightforward, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been used in scientific research to study its effects on the human body. Specifically, N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been studied for its potential use as a treatment for depression and anxiety disorders. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in regulating mood and emotions.
Eigenschaften
IUPAC Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-3-5-11-19(12-6-4-2)13-18-20-14-16-9-7-8-10-17(16)15-21-18/h7-10,18H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZNKDOLGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)

![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)

![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)